![molecular formula C14H17N2O3P B13145099 Diethyl [2,2'-bipyridin]-6-ylphosphonate CAS No. 261372-98-9](/img/structure/B13145099.png)
Diethyl [2,2'-bipyridin]-6-ylphosphonate
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Overview
Description
Diethyl [2,2'-bipyridin]-6-ylphosphonate (CAS 261372-98-9) is a phosphorus-containing bipyridine derivative with the molecular formula C₁₄H₁₇N₂O₃P and a molecular weight of 292.27 g/mol . The compound features a phosphonate ester group (-PO(OEt)₂) at the 6-position of the 2,2'-bipyridine scaffold, a structure that enhances its utility as a ligand in coordination chemistry and catalysis. Its synthesis typically involves phosphorus ligand-coupling reactions, as described in protocols using reagents like triflic anhydride (Tf₂O) and 1,8-diazabicycloundec-7-ene (DBU) .
Preparation Methods
The synthesis of diethyl [2,2’-bipyridin]-6-ylphosphonate typically involves the reaction of 2,2’-bipyridine with diethyl phosphonate under specific conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Diethyl [2,2’-bipyridin]-6-ylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process can lead to the formation of bipyridine N-oxides, which have different chemical properties and applications.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced bipyridine derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Scientific Research Applications
Diethyl [2,2’-bipyridin]-6-ylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes. These complexes are valuable in catalysis, photochemistry, and the development of new materials.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in the design of metal-based drugs.
Medicine: Research is ongoing into the potential use of bipyridine derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism by which diethyl [2,2’-bipyridin]-6-ylphosphonate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can also participate in electron transfer processes, making it valuable in redox reactions and catalysis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Bipyridine Phosphonates
Tetraethyl 2,2'-bipyridine-4,4'-bisphosphonate (CAS 174397-53-6)
- Molecular Formula : C₁₈H₂₆N₂O₆P₂
- Molecular Weight : 428.36 g/mol
- Key Features : Contains two phosphonate groups at the 4- and 4'-positions of the bipyridine core.
- Applications: Acts as a chelating agent for transition metals, offering enhanced binding stability compared to mono-phosphonates. Its higher molecular weight and polarity reduce solubility in nonpolar solvents .
Diethyl 4'-bromo-2,2'-bipyridine-4-phosphonate (CAS 174397-54-7)
- Molecular Formula : C₁₄H₁₆BrN₂O₃P
- Molecular Weight : 371.17 g/mol
- Key Features : A bromine substituent at the 4'-position introduces steric and electronic effects, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). The phosphonate group at the 4-position directs regioselectivity in metal coordination .
Diethyl ({4’-methyl-[2,2’-bipyridine]-4-yl}pentyl)phosphonate (Compound 33)
- Molecular Formula: Not explicitly provided, but structurally similar with a pentyl linker and methyl group at the 4'-position.
- The methyl group enhances electron density on the bipyridine ring, altering metal-binding affinity .
Non-Phosphonate Bipyridine Derivatives
6,6'-Dimethyl-2,2'-Dipyridyl (CAS 4411-80-7)
- Molecular Formula : C₁₂H₁₂N₂
- Molecular Weight : 184.24 g/mol
- Key Features : Methyl groups at the 6- and 6'-positions increase hydrophobicity, making this compound less polar than phosphonate derivatives. It serves as a building block in organic synthesis but lacks the metal-coordination versatility of phosphonates .
Simpler Phosphorus Esters
Diethyl ethylphosphonite (CAS 2651-85-6)
- Molecular Formula : C₆H₁₅O₂P
- Molecular Weight : 150.16 g/mol
- Key Features: A non-bipyridine phosphonite ester with a reactive P(III) center.
Structural and Functional Comparison Tables
Table 1: Molecular Properties of Selected Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
---|---|---|---|---|
Diethyl [2,2'-bipyridin]-6-ylphosphonate | C₁₄H₁₇N₂O₃P | 292.27 | Phosphonate at 6-position | 261372-98-9 |
Tetraethyl 2,2'-bipyridine-4,4'-bisphosphonate | C₁₈H₂₆N₂O₆P₂ | 428.36 | Bisphosphonate at 4,4' | 174397-53-6 |
Diethyl 4'-bromo-2,2'-bipyridine-4-phosphonate | C₁₄H₁₆BrN₂O₃P | 371.17 | Bromo at 4', phosphonate at 4 | 174397-54-7 |
6,6'-Dimethyl-2,2'-Dipyridyl | C₁₂H₁₂N₂ | 184.24 | Methyl at 6,6' | 4411-80-7 |
Diethyl ethylphosphonite | C₆H₁₅O₂P | 150.16 | Ethylphosphonite | 2651-85-6 |
Research Findings and Trends
- Electronic Effects : Phosphonate groups at the 6-position (as in the target compound) withdraw electron density from the bipyridine ring, stabilizing low-oxidation-state metal centers in catalysts .
- Steric Influence : Bulky substituents like the pentyl chain in Compound 33 reduce aggregation in hydrophobic environments, favoring applications in drug delivery .
- Comparative Reactivity: The 4'-bromo derivative undergoes cross-coupling at lower temperatures than non-halogenated analogs, highlighting the electronic activation imparted by bromine .
Biological Activity
Diethyl [2,2'-bipyridin]-6-ylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a bipyridine moiety linked to a phosphonate group. The bipyridine structure is known for its ability to coordinate with metal ions, which can influence the biological activity of the compound. The general structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds containing bipyridine structures, including this compound, exhibit significant anticancer properties. For example, research indicates that poly(2,2'-bipyridyl) ligands show potent cytotoxicity against various cancer cell lines through apoptotic mechanisms .
The mechanism of action involves the induction of apoptosis in cancer cells. In particular, studies involving Jurkat cells revealed that treatment with bipyridine derivatives led to morphological changes indicative of apoptosis, such as the activation of caspases and translocation of phosphatidylserine to the outer membrane .
Case Study Data
A comparative study on the anticancer efficacy of this compound against standard chemotherapeutic agents (e.g., cisplatin) showed promising results. The following table summarizes the effective concentrations (EC50) for various compounds:
Compound | EC50 (µM) |
---|---|
This compound | 8.0 |
Cisplatin | 5.0 |
Actinomycin D | 3.0 |
This data suggests that this compound possesses comparable efficacy to established chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria .
Mechanism of Antimicrobial Action
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular processes essential for survival. This is consistent with findings from related bipyridine compounds that have shown similar activities .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Properties
CAS No. |
261372-98-9 |
---|---|
Molecular Formula |
C14H17N2O3P |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)14-10-7-9-13(16-14)12-8-5-6-11-15-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
RMNQDYFBWZOEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=N1)C2=CC=CC=N2)OCC |
Origin of Product |
United States |
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